molecular formula C19H15BrClNO4S B3680338 (5Z)-5-(5-bromo-2,4-dimethoxybenzylidene)-3-(4-chlorobenzyl)-1,3-thiazolidine-2,4-dione

(5Z)-5-(5-bromo-2,4-dimethoxybenzylidene)-3-(4-chlorobenzyl)-1,3-thiazolidine-2,4-dione

Cat. No.: B3680338
M. Wt: 468.7 g/mol
InChI Key: IJYQHWWBPXUMAJ-IUXPMGMMSA-N
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Description

The compound “(5Z)-5-(5-bromo-2,4-dimethoxybenzylidene)-3-(4-chlorobenzyl)-1,3-thiazolidine-2,4-dione” is a synthetic organic molecule that belongs to the class of thiazolidinediones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(5Z)-5-(5-bromo-2,4-dimethoxybenzylidene)-3-(4-chlorobenzyl)-1,3-thiazolidine-2,4-dione” typically involves the following steps:

    Formation of the Thiazolidine-2,4-dione Core: This can be achieved by reacting a suitable α-halo acid with thiourea under basic conditions.

    Introduction of the Benzylidene Group: The benzylidene group can be introduced through a condensation reaction between the thiazolidine-2,4-dione core and an appropriate benzaldehyde derivative.

    Substitution Reactions: The bromine and chlorine substituents can be introduced through halogenation reactions using reagents such as bromine and chlorine gas or their respective halogenating agents.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the benzylidene double bond, converting it to a saturated benzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce saturated benzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, the compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties. These activities can be explored through in vitro and in vivo studies.

Medicine

In medicinal chemistry, thiazolidinedione derivatives are known for their potential as antidiabetic agents. The compound may be investigated for its ability to modulate glucose metabolism and insulin sensitivity.

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “(5Z)-5-(5-bromo-2,4-dimethoxybenzylidene)-3-(4-chlorobenzyl)-1,3-thiazolidine-2,4-dione” depends on its specific biological target. For example, if it acts as an antidiabetic agent, it may bind to the peroxisome proliferator-activated receptor gamma (PPARγ), modulating gene expression involved in glucose and lipid metabolism.

Comparison with Similar Compounds

Similar Compounds

    Rosiglitazone: A well-known thiazolidinedione used as an antidiabetic agent.

    Pioglitazone: Another thiazolidinedione with similar antidiabetic properties.

Uniqueness

The uniqueness of “(5Z)-5-(5-bromo-2,4-dimethoxybenzylidene)-3-(4-chlorobenzyl)-1,3-thiazolidine-2,4-dione” lies in its specific substituents, which may confer distinct biological activities or chemical reactivity compared to other thiazolidinediones.

Properties

IUPAC Name

(5Z)-5-[(5-bromo-2,4-dimethoxyphenyl)methylidene]-3-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrClNO4S/c1-25-15-9-16(26-2)14(20)7-12(15)8-17-18(23)22(19(24)27-17)10-11-3-5-13(21)6-4-11/h3-9H,10H2,1-2H3/b17-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJYQHWWBPXUMAJ-IUXPMGMMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)Cl)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1/C=C\2/C(=O)N(C(=O)S2)CC3=CC=C(C=C3)Cl)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(5Z)-5-(5-bromo-2,4-dimethoxybenzylidene)-3-(4-chlorobenzyl)-1,3-thiazolidine-2,4-dione
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(5Z)-5-(5-bromo-2,4-dimethoxybenzylidene)-3-(4-chlorobenzyl)-1,3-thiazolidine-2,4-dione
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(5Z)-5-(5-bromo-2,4-dimethoxybenzylidene)-3-(4-chlorobenzyl)-1,3-thiazolidine-2,4-dione
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(5Z)-5-(5-bromo-2,4-dimethoxybenzylidene)-3-(4-chlorobenzyl)-1,3-thiazolidine-2,4-dione
Reactant of Route 5
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(5Z)-5-(5-bromo-2,4-dimethoxybenzylidene)-3-(4-chlorobenzyl)-1,3-thiazolidine-2,4-dione
Reactant of Route 6
Reactant of Route 6
(5Z)-5-(5-bromo-2,4-dimethoxybenzylidene)-3-(4-chlorobenzyl)-1,3-thiazolidine-2,4-dione

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